molecular formula C13H10N2O4 B156529 2,4'-Dinitrodiphenylmethane CAS No. 1817-75-0

2,4'-Dinitrodiphenylmethane

Cat. No.: B156529
CAS No.: 1817-75-0
M. Wt: 258.23 g/mol
InChI Key: CGLMICLDWFELRK-UHFFFAOYSA-N
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Description

2,4’-Dinitrodiphenylmethane is an organic compound . It is a yellow crystalline powder that is almost insoluble in water but soluble in organic solvents such as ethanol and benzene . It is a strong explosive compound with very high instantaneous explosive energy .


Synthesis Analysis

The synthesis of 2,2’-dinitrodiphenylmethanes has been reported from 2-bromoaniline and formaldehyde in acidic medium followed by nitration using potassium nitrate in 98% H2SO4 . Dichloro derivatives of 2,2’-dinitrodiphenylmethanes have been synthesized by Sandmeyer’s reaction . Another synthesis method involves the Sandmeyer’s reaction of 4,4’-diamino-5,5’-dibromo-2,2’-dinitrodiphenylmethane with cuprous bromide and hydrobromic acid .


Molecular Structure Analysis

The molecular formula of 2,4’-Dinitrodiphenylmethane is C13H10N2O4 . The molecular weight is 258.23 . The molecular structure and spectroscopic properties of similar compounds have been investigated using techniques like EI MS, &1H NMR . Density Functional Theory (DFT) calculations have been used to investigate the electronic and molecular structures .


Chemical Reactions Analysis

The degradation mechanism of similar compounds in advanced oxidation processes (AOPs) has been studied. The addition-elimination reaction is the dominant mechanism . The intermediate generated can also undergo the process of addition-elimination reaction .

Scientific Research Applications

Nitration Processes

  • Nitration of Diphenylmethane : Diphenylmethane can be mononitrated to 2- and 4-nitrodiphenylmethane and further to 2,4'-dinitrodiphenylmethane, with negligible side reactions and quantitative conversions. This highlights a practical approach for the synthesis of dinitrodiphenylmethane isomers (Giumanini, Geatti, & Verardo, 2002).

Synthesis and Biological Evaluation

  • Synthesis of Derivatives : The synthesis of derivatives such as 4,4’,5,5’-tetrabromo-2,2’-dinitrodiphenylmethane from dinitrodiphenylmethane is reported, showcasing its versatility in forming new compounds (Malar, Christudhas, & Raj, 2013).

Photoreactions and Polymer Studies

  • Photoreactions of Polyamic Acid : 2,2'-Dinitrodiphenylmethane segments in polyamic acid show significant potential in photoreactions, useful in material sciences and polymer research (Philip & Sreekumar, 2002).
  • Laser Flash Photolysis Studies : Research into the transient absorption spectra of 2,2'-dinitrodiphenylmethanes provides insight into their behavior under different light conditions, which is valuable in understanding their photochemical properties (Mathew, Ramaiah, Joshua, Weir, & George, 1993).

Photochemistry and Analytical Techniques

Applications in Material Sciences

  • Synthesis of Polyurethanes : The use of dinitrodiphenylmethane derivatives in synthesizing various polyurethanes with photoactive groups demonstrates its applications in developing new materials (Kumar & Sreekumar, 2009).

Environmental and Chemical Studies

  • Photocatalytic Degradation Studies : 2,4-Dinitrodiphenylmethane derivatives are used in studies for the degradation of pollutants, indicating their potential in environmental applications (MirzaHedayat et al., 2018).

Properties

IUPAC Name

1-nitro-2-[(4-nitrophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-14(17)12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15(18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLMICLDWFELRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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